molecular formula C30H48N10O10 B12538221 N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminylglycyl-L-tyrosyl-N-(4-carboxybutyl)-L-serinamide CAS No. 801240-81-3

N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminylglycyl-L-tyrosyl-N-(4-carboxybutyl)-L-serinamide

Cat. No.: B12538221
CAS No.: 801240-81-3
M. Wt: 708.8 g/mol
InChI Key: QYTGRGHCRQQCTR-CMOCDZPBSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminylglycyl-L-tyrosyl-N-(4-carboxybutyl)-L-serinamide is a complex peptide compound It is composed of multiple amino acids, each contributing to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-glutaminylglycyl-L-tyrosyl-N-(4-carboxybutyl)-L-serinamide involves a series of peptide coupling reactions. The process typically starts with the protection of amino groups to prevent unwanted side reactions. The amino acids are then sequentially coupled using reagents such as carbodiimides (e.g., DCC) and coupling additives (e.g., HOBt) to form peptide bonds. The final deprotection step yields the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. SPPS allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. This method minimizes purification steps and enhances yield.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminylglycyl-L-tyrosyl-N-(4-carboxybutyl)-L-serinamide can undergo various chemical reactions, including:

    Oxidation: The tyrosyl residue can be oxidized to form dityrosine.

    Reduction: The disulfide bonds, if present, can be reduced to free thiols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~) or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Dityrosine and other oxidized derivatives.

    Reduction: Free thiols from disulfide bond cleavage.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminylglycyl-L-tyrosyl-N-(4-carboxybutyl)-L-serinamide has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-glutaminylglycyl-L-tyrosyl-N-(4-carboxybutyl)-L-serinamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(diaminomethylidene)-L-ornithinamide
  • 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminylglycyl-L-tyrosyl-N-(4-carboxybutyl)-L-serinamide stands out due to its specific sequence of amino acids, which imparts unique structural and functional properties

Properties

CAS No.

801240-81-3

Molecular Formula

C30H48N10O10

Molecular Weight

708.8 g/mol

IUPAC Name

5-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid

InChI

InChI=1S/C30H48N10O10/c31-19(4-3-13-36-30(33)34)26(47)39-20(10-11-23(32)43)27(48)37-15-24(44)38-21(14-17-6-8-18(42)9-7-17)29(50)40-22(16-41)28(49)35-12-2-1-5-25(45)46/h6-9,19-22,41-42H,1-5,10-16,31H2,(H2,32,43)(H,35,49)(H,37,48)(H,38,44)(H,39,47)(H,40,50)(H,45,46)(H4,33,34,36)/t19-,20-,21-,22-/m0/s1

InChI Key

QYTGRGHCRQQCTR-CMOCDZPBSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CO)C(=O)NCCCCC(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)NCCCCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)N)O

Origin of Product

United States

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